molecular formula C10H10ClFO2 B12115449 3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid

3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B12115449
M. Wt: 216.63 g/mol
InChI Key: GSNYSUXEMOLMAP-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Similar in structure but contains an isoxazole ring.

    2-Chloro-6-fluorophenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.

Uniqueness

3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

GSNYSUXEMOLMAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)F)C(=O)O

Origin of Product

United States

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